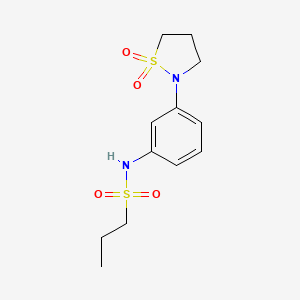
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C12H18N2O4S2 and its molecular weight is 318.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.
Biochemical Pathways
The inhibition of CDK2 can lead to cell cycle arrest, preventing cells from entering the S phase for DNA replication . This can have downstream effects on various cellular processes, including cell proliferation and apoptosis.
Result of Action
The molecular and cellular effects of the compound’s action largely depend on its interaction with CDK2. By potentially inhibiting CDK2, the compound could induce cell cycle arrest, affecting cell proliferation and potentially promoting apoptosis .
生物活性
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamide is an organic compound that belongs to the sulfonamide class of compounds. Its unique structure and functional groups have garnered attention for potential biological applications, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a phenyl ring, which is further substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety. The molecular formula is C13H16N2O3S, and its molecular weight is approximately 280.34 g/mol. The presence of the sulfonamide group is significant as it is known to impart various biological activities.
The mechanism of action of this compound primarily involves:
- Enzyme Inhibition : The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is critical for bacterial growth and survival.
- Interaction with Biological Pathways : The compound may interact with various signal transduction pathways and metabolic processes within cells, potentially affecting cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that sulfonamides exhibit antimicrobial properties. A study on related compounds demonstrated that modifications in the structure could enhance activity against specific pathogens. For instance, derivatives with hydroxyl or methoxy groups at the para position showed improved antitubercular activity with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium tuberculosis .
Anticancer Potential
Sulfonamide derivatives have also been explored for anticancer activity. A structure-activity relationship (SAR) analysis showed that certain modifications could lead to enhanced cytotoxic effects against cancer cell lines. For example, compounds similar to this compound were evaluated for their ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The results indicated that while some derivatives had potent activity against gram-positive bacteria, the presence of specific substituents influenced overall efficacy. The study highlighted the importance of structural modifications in optimizing biological activity .
| Compound | MIC (µg/mL) | Log P |
|---|---|---|
| 3a | 6.25 | 2.44 |
| 3b | 6.25 | 2.32 |
| 3c | 25 | 2.53 |
| 3d | 100 | 2.55 |
| 3e | 25 | 2.86 |
Cardiovascular Effects
Another investigation focused on the cardiovascular effects of benzenesulfonamides, including derivatives similar to this compound. This study assessed changes in perfusion pressure in isolated heart models and found that certain compounds could modulate vascular resistance .
特性
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-2-8-19(15,16)13-11-5-3-6-12(10-11)14-7-4-9-20(14,17)18/h3,5-6,10,13H,2,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIVSIDBZNOVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














